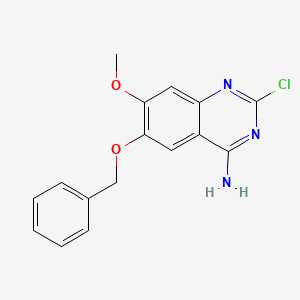
6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE
概要
説明
6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE: is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-6,7-dimethoxyquinazoline with benzyl alcohol in the presence of a base. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazolines.
科学的研究の応用
Chemistry: 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE is used as an intermediate in the synthesis of various bioactive molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Medicine: The compound’s potential as a therapeutic agent is being explored in preclinical studies. Its derivatives have shown promise in inhibiting the growth of cancer cells and bacteria, making it a potential candidate for new drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
作用機序
The mechanism of action of 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Comparison: Compared to these similar compounds, 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE has a unique benzyloxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a more potent inhibitor in certain applications. Additionally, the presence of the methoxy group at the 7-position can affect its solubility and pharmacokinetic properties, further distinguishing it from other quinazoline derivatives.
特性
CAS番号 |
60548-02-9 |
|---|---|
分子式 |
C16H14ClN3O2 |
分子量 |
315.75 g/mol |
IUPAC名 |
2-chloro-7-methoxy-6-phenylmethoxyquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-13-8-12-11(15(18)20-16(17)19-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,18,19,20) |
InChIキー |
VULUOYHJUMCHSH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2N)Cl)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
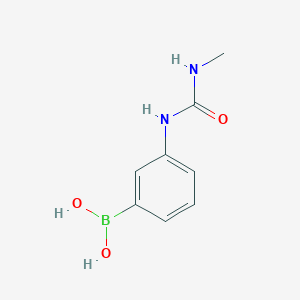




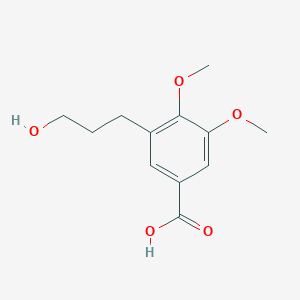
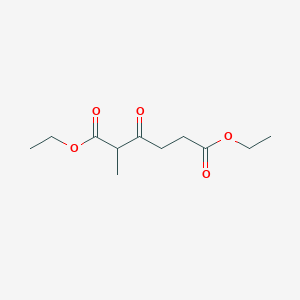
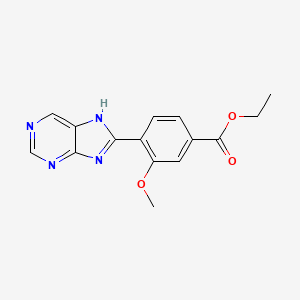
![1-Methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B8737851.png)
![4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B8737853.png)
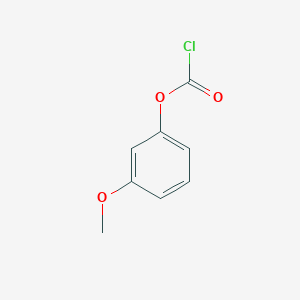
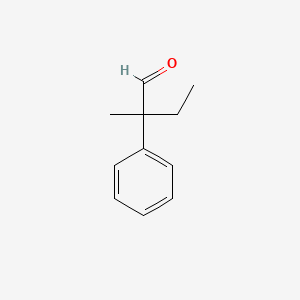

![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)
